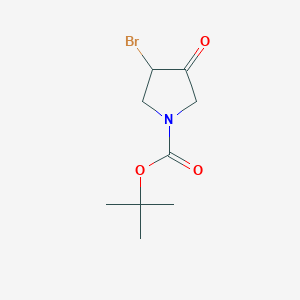

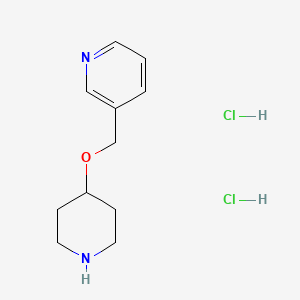

![molecular formula C12H18ClNO2 B1520306 4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride CAS No. 1221723-09-6](/img/structure/B1520306.png)

4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride

Descripción general

Descripción

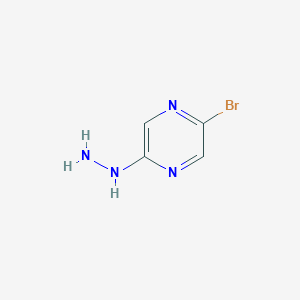

“4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride” is a chemical compound with the CAS number 1221722-30-0 . It has a molecular weight of 229.71 . The IUPAC name for this compound is 4-[methyl(propyl)amino]benzoic acid hydrochloride .

Molecular Structure Analysis

The InChI code for “4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride” is 1S/C11H15NO2.ClH/c1-3-8-12(2)10-6-4-9(5-7-10)11(13)14;/h4-7H,3,8H2,1-2H3,(H,13,14);1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis

The compound “4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride” has a molecular weight of 229.71 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results.Aplicaciones Científicas De Investigación

Reactions at the Benzylic Position

This compound, like other benzylic compounds, can undergo various reactions at the benzylic position. These reactions include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position is particularly reactive due to the stability provided by the adjacent aromatic system.

Synthesis of Cobalt Carboxy Phosphonates

4-(Aminomethyl)benzoic acid, a compound similar to the one , has been used in the synthesis of cobalt carboxy phosphonates . It’s possible that “4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride” could be used in a similar manner.

Promotion of Membrane Trafficking

Another potential application is in the promotion of membrane trafficking of mutant cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel activity . This is based on the use of 4-(Aminomethyl)benzoic acid in the synthesis of Apoptozole (Az), which has this cellular potency .

Synthesis of Schiff Bases

4-Amino-2-methylbenzoic acid, another similar compound, has been used in the synthesis of O-carboxymethyl chitosan Schiff bases . It’s plausible that “4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride” could be used in a similar way.

Coordination Reaction of Cupric Ions

The same compound mentioned above, 4-Amino-2-methylbenzoic acid, has also been used in the coordination reaction of cupric ions . This could potentially be another application for “4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride”.

Mecanismo De Acción

- The primary target of 4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride is not explicitly mentioned in the available data. However, we know that it is a fungistatic compound widely used as a food preservative .

Target of Action

Pharmacokinetics (ADME Properties)

- The compound’s absorption depends on its formulation (e.g., oral, topical, intravenous). It may be absorbed through the gastrointestinal tract or skin. Once absorbed, it likely distributes throughout the body, including tissues and organs. In the liver, it may undergo conjugation (e.g., with glycine) to form hippuric acid, which is then excreted . Excretion occurs mainly via the kidneys.

Propiedades

IUPAC Name |

4-[methyl(2-methylpropyl)amino]benzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-9(2)8-13(3)11-6-4-10(5-7-11)12(14)15;/h4-7,9H,8H2,1-3H3,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCPWONGHVICDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C)C1=CC=C(C=C1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[Methyl(2-methylpropyl)amino]benzoic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

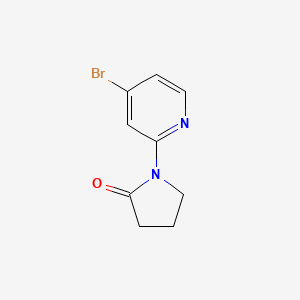

![3-Bromopyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1520227.png)

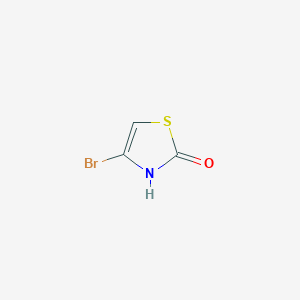

![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)

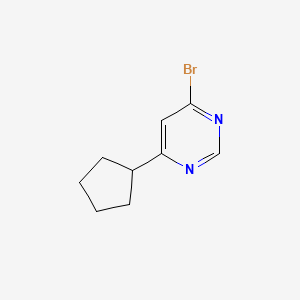

![2-Chloro-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone hydrochloride](/img/structure/B1520246.png)